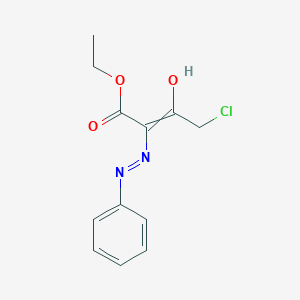
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is an organic compound with the molecular formula C12H13ClN2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a chlorinating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, hydrazine derivatives, and various substituted butanoates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazono group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Known for its antiviral properties.
Methyl 4-chloro-3-oxo-butanoate: Used in the synthesis of various pharmaceuticals.
(Z)-Ethyl 4-chloro-3-oxo-2-(2-p-tolylhydrazono)butanoate: Similar structure but with a p-tolyl group instead of a phenyl group.
Uniqueness
Ethyl 4-chloro-3-oxo-2-(2-phenylhydrazono)butanoate is unique due to its specific phenylhydrazono group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
871329-86-1 |
|---|---|
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
ethyl 4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3 |
Clé InChI |
MGSCAIYBBVFSJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


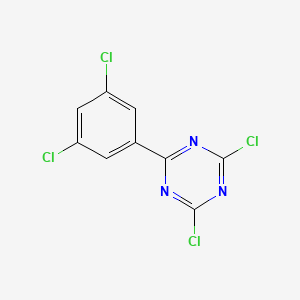
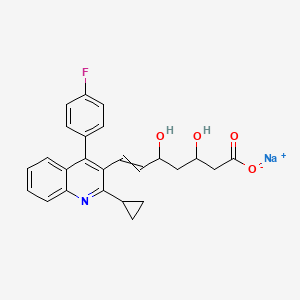
![Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-](/img/structure/B14086629.png)
![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
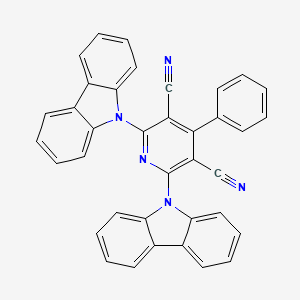
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086643.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)
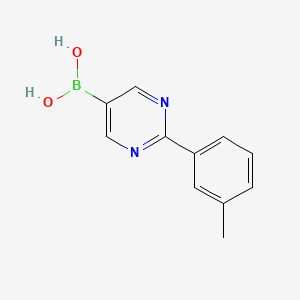
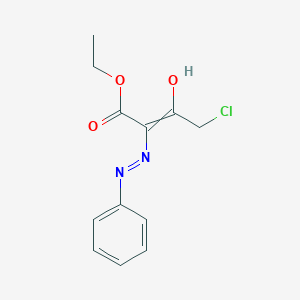
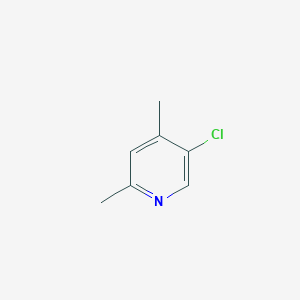
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)

